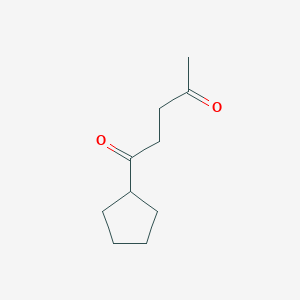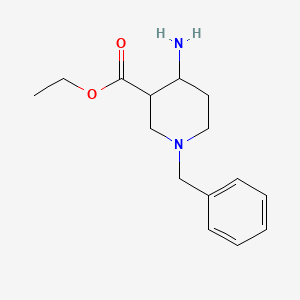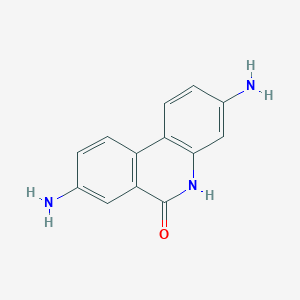![molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The presence of a bromine atom, a phenylsulfonyl group, and a pyridinyl substituent further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridinyl Substituent: The final step includes the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Sulfone derivatives with higher oxidation states.
Reduction Products: Sulfide derivatives with lower oxidation states.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfonyl group can enhance its binding affinity and specificity, while the pyridinyl and pyrrolo[2,3-b]pyridine moieties can facilitate interactions with hydrophobic or aromatic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(phenylsulfonyl)-2-(2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a different position of the pyridinyl group.
4-chloro-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Chlorine atom instead of bromine.
4-bromo-1-(methylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of the bromine atom allows for further functionalization, while the phenylsulfonyl and pyridinyl groups contribute to its chemical and biological activity.
Properties
Molecular Formula |
C18H12BrN3O2S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-pyridin-3-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H12BrN3O2S/c19-16-8-10-21-18-15(16)11-17(13-5-4-9-20-12-13)22(18)25(23,24)14-6-2-1-3-7-14/h1-12H |
InChI Key |
FYRQOGOXFDTPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
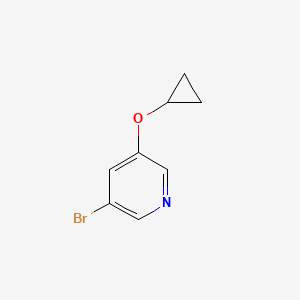

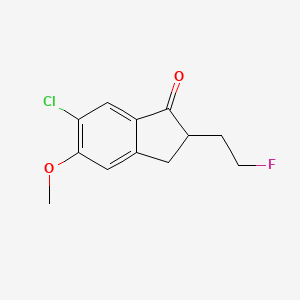

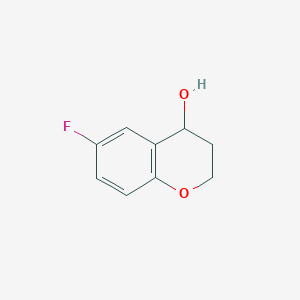
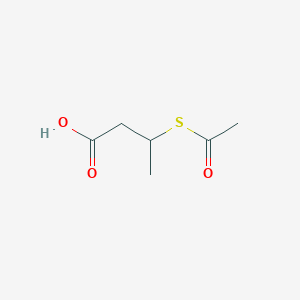
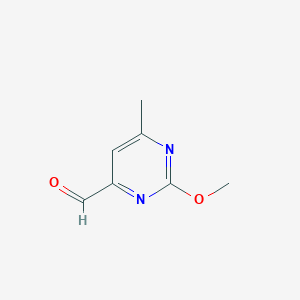
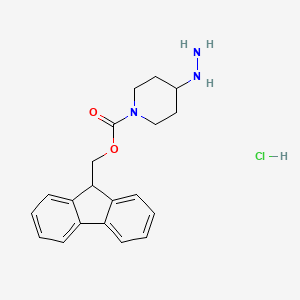

![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)
